G1T38 dihydrochloride
CAS No.: 2097938-59-3
Cat. No.: VC0528607
Molecular Formula: C26H36Cl2N8O
Molecular Weight: 547.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097938-59-3 |
|---|---|
| Molecular Formula | C26H36Cl2N8O |
| Molecular Weight | 547.5 g/mol |
| IUPAC Name | 4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride |
| Standard InChI | InChI=1S/C26H34N8O.2ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);2*1H |
| Standard InChI Key | IUIVDLVJNPANBY-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl |
| Canonical SMILES | CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical and Physical Properties
G1T38 dihydrochloride is chemically identified as 2'-((5-(4-isopropylpiperazin-1-yl)pyridin-2-yl)amino)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one dihydrochloride. It possesses the molecular formula C26H36Cl2N8O with a molecular weight of 547.529 g/mol . The compound is identified by CAS number 2097938-59-3, while its free base form corresponds to CAS number 1628256-23-4 .
Physically, G1T38 dihydrochloride appears as a solid powder, ranging from light-yellow to off-white in color . The compound is soluble in DMSO and should be stored in dry, dark conditions at 0-4°C for short-term storage or -20°C for long-term stability . According to its certificate of analysis, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) have confirmed the purity of the compound to be greater than 98% .
Cellular Effects and Antiproliferative Activity
G1T38 dihydrochloride induces a precise G1 cell cycle arrest in retinoblastoma protein (RB)-positive cells. When CDK4/6-dependent cell lines (such as HS68 and WM2664) were treated with G1T38, a robust G1 arrest was observed with an EC50 of approximately 20 nmol/L. This arrest was characterized by an increase in G1-phase cells and a corresponding decrease in S-phase cells. Importantly, this effect was only observed in CDK4/6-dependent (RB-positive) cell lines; CDK4/6-independent (RB-negative) cell lines showed no response to G1T38 treatment .
The antiproliferative effects of G1T38 have been assessed across multiple tumor cell lines. Table 2 summarizes the growth inhibitory effects of G1T38 on various RB-positive and RB-negative cancer cell lines .
Table 2. Growth inhibitory effects of G1T38 on CDK4/6-dependent and CDK4/6-independent cell lines
| Cell Line | Tumor Type | RB Status | G1T38 EC50 (nM) |
|---|---|---|---|
| MV4-11 | B cell leukemia | + | 23 |
| MCF7 | ER+ breast cancer | + | 52 |
| SupT1 | Lymphoma | + | 57 |
| ZR-75-1 | ER+ breast cancer | + | 61 |
| WM2664 | Melanoma | + | 125 |
| Tom1 | Ph1+ leukemia | + | 232 |
| BV173 | Ph1+ leukemia | + | 296 |
| Daudi | Lymphoma | + | 784 |
| A2058 | Melanoma | - | 2691 |
| H69 | SCLC | - | 2915 |
| NALM1 | Leukemia | - | >10000 |
These results demonstrate that G1T38 effectively inhibits proliferation in a variety of RB-positive tumor cell lines, with particular potency against leukemia, lymphoma, melanoma, and estrogen receptor-positive (ER+) breast cancer cells. The significantly higher EC50 values for RB-negative cell lines confirm the RB-dependent mechanism of action of G1T38 .
Pharmacokinetics and Pharmacodynamics
G1T38 dihydrochloride exhibits distinctive pharmacokinetic (PK) and pharmacodynamic (PD) properties that provide potential advantages over other CDK4/6 inhibitors. One of the most notable features of G1T38 is its differential tissue distribution pattern, characterized by preferential accumulation in tumor tissue compared to plasma .
In xenograft models, G1T38 was found to accumulate in tumor tissue while being rapidly cleared from plasma. This unique PK profile results in sustained inhibition of RB phosphorylation in the tumor even after the drug has been cleared from circulation. Specifically, phosphorylated RB in tumor tissue decreased by 30% at 1 hour post-treatment and by 98% at 24 hours post-treatment, with inhibition beginning to reverse by 36-48 hours when approximately 31% of control levels were observed. This time course of RB phosphorylation inhibition directly paralleled drug concentrations in the tumor rather than plasma levels .
The half-life of G1T38 across different species demonstrates favorable properties for drug development, as shown in Table 3 .
Table 3. Half-life (T1/2) of G1T38 and palbociclib across species
| Compound | Mouse (T1/2) hrs | Rat (T1/2) hrs | Dog (T1/2) hrs | Human (T1/2) hrs |
|---|---|---|---|---|
| G1T38 | 2.4-5.1 | 3.1 | 10.5-14.7 | 18# |
| Palbociclib | 2.5-4.2 | 2.3-4.9 | 20.7 | 29 |
This favorable PK/PD profile translates to an improved therapeutic window, potentially allowing for continuous dosing without treatment holidays, which is a limitation of first-generation CDK4/6 inhibitors due to their dose-limiting neutropenia .
Preclinical Efficacy
Tumor Models
G1T38 dihydrochloride has demonstrated significant efficacy in multiple preclinical tumor models. In the MMTV-Neu genetically engineered mouse model (GEMM), which is similar to human HER2-positive luminal breast cancer, mice treated with 100 mg/kg of G1T38 in their diet for 28 days experienced 38% tumor regression after 21 days. In contrast, control animals showed a 577% increase in tumor burden over the same period, highlighting the potent antitumor activity of G1T38 in this model .
In the ER+ MCF7 xenograft model, G1T38 was compared directly with palbociclib, the first-in-class CDK4/6 inhibitor. Daily oral administration of G1T38 or palbociclib at 100 mg/kg showed tumor regression within 10 days. After 27 days of treatment, tumor growth inhibition (TGI) was observed in a dose-dependent manner with G1T38, showing approximately 12%, 74%, and 90% inhibition at doses of 10, 50, and 100 mg/kg, respectively .
Clinical Development
Phase 1 Clinical Trials
G1T38 dihydrochloride (Lerociclib) has progressed to clinical development following its promising preclinical results. It has been evaluated in a Phase 1a study in healthy volunteers to assess its pharmacokinetics and safety (G1T38-01, NCT02821624) .
Combination Therapy in ER+ Breast Cancer
A Phase 1b clinical trial has investigated the combination of G1T38 with Faslodex (fulvestrant) in patients with estrogen receptor-positive, HER2-negative (ER+, HER2-) breast cancer (G1T38-02, NCT02983071) .
Preliminary data from this trial has shown that the combination of G1T38 and Faslodex was well-tolerated, with no treatment-related serious adverse events reported. Importantly, while CDK4/6 inhibition typically causes dose-limiting neutropenia that may require treatment holidays, chronic administration of G1T38 in this trial resulted in dose-dependent decreases in absolute neutrophil counts that plateaued after four to five weeks of therapy. This plateau effect allowed for continuous dosing of G1T38 without requiring drug holidays .
Dr. Raj Malik, Chief Medical Officer and Senior Vice President of R&D, commented: "The combination of G1T38 and Faslodex has been well tolerated in this Phase 1b clinical trial, with no treatment-related serious adverse events reported... Importantly, chronic use of G1T38 in this trial resulted in dose-dependent decreases in absolute neutrophil counts that plateaued after four to five weeks of therapy. This allowed for continuous dosing of G1T38 without a drug holiday" .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume